Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 . It has a molecular weight of 227.3 .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate is 1S/C12H21NO3/c1-5-9-6-7-10 (14)8-13 (9)11 (15)16-12 (2,3)4/h9H,5-8H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate has a molecular weight of 227.3 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Stereoselective Synthesis
- Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives are used in stereoselective syntheses. These compounds can react with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. The Mitsunobu reaction followed by alkaline hydrolysis affords trans isomers of these compounds (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Synthesis and Characterization
- Tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is synthesized from starting tert-butyl 4-oxopiperidine-1-carboxylate, leading to Schiff base compounds. These compounds are characterized using various spectroscopic methods and X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).
Intermediate in Drug Synthesis
- Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in synthesizing the protein tyrosine kinase Jak3 inhibitor, CP-690550. An efficient approach to synthesize this compound involves several steps starting from 4-methylpyridinium (Chen Xin-zhi, 2011).
Piperidine Derivative Synthesis
- Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone can lead to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds can undergo cyclization with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Molecular Structure Analysis
- The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined through X-ray diffraction analysis. This compound, synthesized as a cyclic amino acid ester, possesses a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Crystallographic Studies
- X-ray studies on tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate and its derivatives reveal insights into molecular packing driven by strong hydrogen bonds, contributing to the understanding of the crystal structure of these compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Dendritic Macromolecules Synthesis
- Tert-butyl esters, including tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate, are used in synthesizing phenylacetylene dendrimers. These dendrimers, upon transformation to carboxylic acids, show solubility characteristics orthogonal to the tert-butyl esters (Pesak, Moore, & Wheat, 1997).
Asymmetric Synthesis
- Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate serves as a chiral auxiliary in asymmetric synthesis, demonstrating its versatility in preparing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).
properties
IUPAC Name |
tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9-6-7-10(14)8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPPKADCFXIVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.